

Synthesis of Heterocycles Photocatalyzed by 9-Mesityl-10-methylacridinium: Application Notes and Protocols

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Compound of Interest

Compound Name: 9-Mesityl-10-methylacridinium

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This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing the photocatalytic properties of **9-Mesityl-10-methylacridinium**. This organic photocatalyst, often referred to as Fukuzumi's catalyst, has emerged as a powerful tool in modern organic synthesis due to its strong oxidizing ability in the excited state, enabling a wide range of chemical transformations under mild, visible-light-mediated conditions.

I. Introduction to 9-Mesityl-10-methylacridinium Photocatalysis

9-Mesityl-10-methylacridinium, available as salts such as perchlorate (Mes-Acr-MeClO₄) or tetrafluoroborate (Mes-Acr-MeBF₄), is a highly effective organophotoredox catalyst. Upon irradiation with visible light (typically blue LEDs), it is excited to a potent oxidizing state. This excited state can accept an electron from a suitable organic substrate, initiating a cascade of radical-mediated reactions that can lead to the formation of complex heterocyclic structures. The catalyst is then regenerated in a catalytic cycle, making it a sustainable choice for synthetic applications.

Key advantages of using **9-Mesityl-10-methylacridinium** include:

- **Mild Reaction Conditions:** Reactions are typically carried out at room temperature, avoiding the need for harsh reagents or high temperatures.
- **High Efficiency:** The catalyst often promotes reactions with high yields and selectivity.
- **Broad Substrate Scope:** It has been successfully employed in the synthesis of a variety of nitrogen- and oxygen-containing heterocycles.
- **Sustainable Approach:** As an organocatalyst, it offers an alternative to heavy-metal-based photocatalysts.

This document will detail specific applications in the synthesis of functionalized quinoxalin-2-ones and provide a general overview of its use in synthesizing other heterocyclic systems.

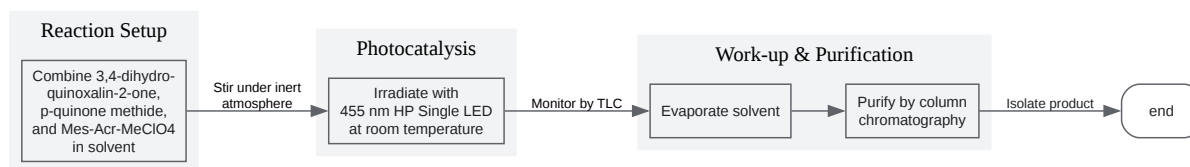
II. Application Note 1: Synthesis of Functionalized 3,4-Dihydroquinoxalin-2-ones

This section details the organophotoredox 1,6-radical addition of 3,4-dihydroquinoxalin-2-ones to para-quinone methides, a reaction catalyzed by **9-Mesityl-10-methylacridinium** perchlorate. This method provides efficient access to 1,1-diaryl compounds bearing a dihydroquinoxalin-2-one moiety, which are of interest in medicinal chemistry.^{[1][2][3][4]}

Reaction Principle

The reaction proceeds via a single-electron transfer (SET) mechanism. The excited photocatalyst oxidizes the 3,4-dihydroquinoxalin-2-one to form a radical cation. Subsequent deprotonation generates an α -amino radical, which then undergoes a 1,6-addition to the para-quinone methide. This process ultimately leads to the formation of a new carbon-carbon bond and the desired functionalized heterocycle.

Experimental Workflow



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Caption: General workflow for the photocatalytic synthesis of functionalized 3,4-dihydroquinoxalin-2-ones.

Detailed Experimental Protocol

Materials:

- 3,4-Dihydroquinoxalin-2-one derivatives (0.13 mmol, 1.3 equiv)
- para-Quinone methide derivatives (0.1 mmol, 1.0 equiv)
- **9-Mesityl-10-methylacridinium** perchlorate (0.005 mmol, 0.05 equiv)
- Anhydrous solvent (e.g., CHCl₃, 1.0 mL)
- Inert gas (Argon or Nitrogen)
- High-Power Single LED (455 nm)

Procedure:

- In an oven-dried vial equipped with a magnetic stir bar, add the 3,4-dihydroquinoxalin-2-one derivative, the para-quinone methide derivative, and **9-Mesityl-10-methylacridinium** perchlorate.
- Evacuate and backfill the vial with an inert gas (repeat three times).
- Add the anhydrous solvent via syringe.

- Stir the reaction mixture at room temperature, positioned approximately 2-3 cm from the 455 nm LED.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired functionalized 3,4-dihydroquinoxalin-2-one.

Quantitative Data: Substrate Scope

The following table summarizes the yields for the synthesis of various functionalized 3,4-dihydroquinoxalin-2-ones using the described protocol.[\[1\]](#)[\[4\]](#)

Entry	3,4-Dihydroquinoxalin-2-one (R ¹)	para-Quinone Methide (R ² , R ³)	Product	Yield (%)
1	H	H, H	3aa	98
2	4-MeO-Bn	H, H	3ba	99
3	4-F-Bn	H, H	3ca	95
4	Me	H, H	3da	92
5	H	Me, Me	3ab	96
6	H	t-Bu, t-Bu	3ac	85
7	H	OMe, H	3ad	90
8	4-MeO-Bn	Me, Me	3bb	97
9	Me	t-Bu, t-Bu	3dc	88

III. Application Note 2: General Approaches to Other Heterocycles

While detailed, step-by-step protocols for a wide variety of heterocycles using **9-Mesityl-10-methylacridinium** are dispersed throughout the literature, this section provides an overview of its application in the synthesis of other important heterocyclic scaffolds.

A. Synthesis of Oxazoles

9-Mesityl-10-methylacridinium salts have been implicated in the photocatalytic aerobic cyclization of N-propargylamides, which can lead to the formation of oxazole derivatives. The mechanism is thought to involve the formation of singlet oxygen, which reacts with the starting material to give a ring-opened imide product.[5] While a specific protocol using Mes-Acr⁺ is not detailed, visible-light photocatalysis, in general, has been successfully employed for the synthesis of substituted oxazoles from α -bromoketones and benzylamines.[6]

B. Synthesis of Coumarins and Spiro[4][7]trienones

A chemodivergent chalcogenation of aryl alkynoates or N-arylpropynamides using **9-Mesityl-10-methylacridinium** perchlorate has been reported. This reaction can selectively yield either 3-sulfonylated/selenylated coumarins or spiro[4][7]trienones. The reaction outcome is dependent on the substituents on the aryl group, which stabilize the key allylic radical intermediate.

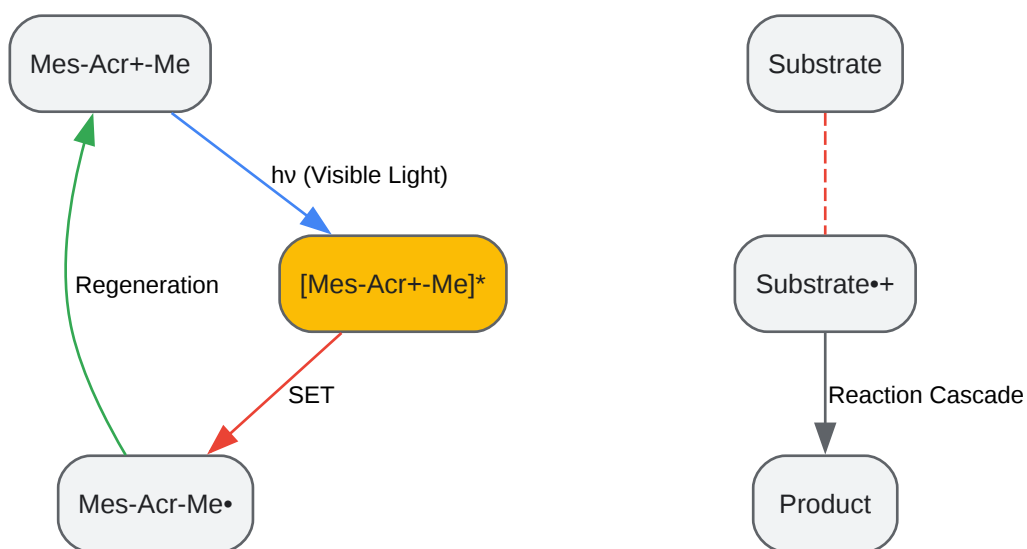
C. Intramolecular Hydroetherification of Alkenols

The photocatalytic intramolecular hydroetherification of unactivated alkenols is a powerful method for the synthesis of cyclic ethers. While some protocols utilize iridium-based photocatalysts, the underlying principle of generating a radical cation from the alkene via single-electron oxidation by an excited photocatalyst is applicable to systems using **9-Mesityl-10-methylacridinium**.

IV. Reaction Mechanisms and Visualizations

The photocatalytic cycle of **9-Mesityl-10-methylacridinium** is central to its synthetic utility. The general mechanism involves the excitation of the catalyst by visible light, followed by single-electron transfer with the substrate.

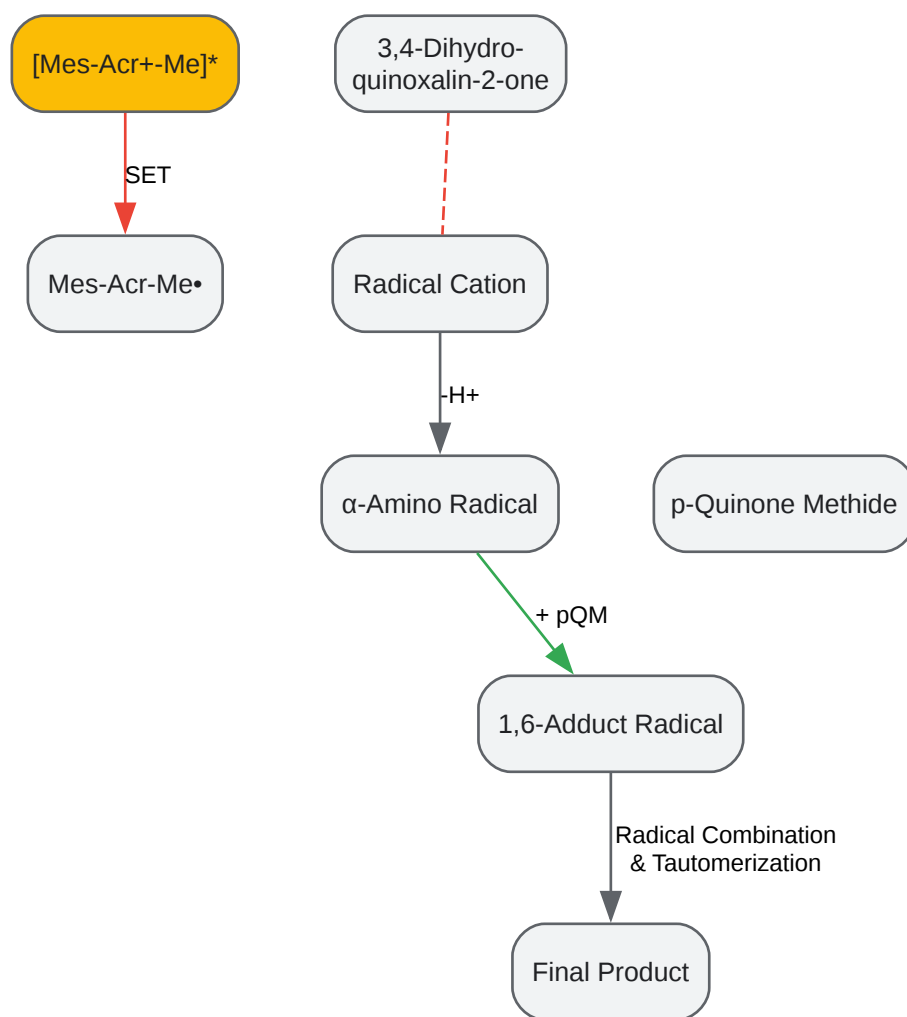
General Photocatalytic Cycle



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Caption: General photocatalytic cycle of **9-Mesityl-10-methylacridinium**.

Mechanism for 3,4-Dihydroquinoxalin-2-one Functionalization



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Caption: Plausible mechanism for the 1,6-addition of 3,4-dihydroquinoxalin-2-ones to p-quinone methides.

V. Conclusion

9-Mesityl-10-methylacridinium is a versatile and powerful organophotocatalyst for the synthesis of a diverse range of heterocyclic compounds. The mild reaction conditions, high efficiency, and broad applicability make it an attractive tool for researchers in synthetic chemistry and drug development. The detailed protocol for the functionalization of 3,4-dihydroquinoxalin-2-ones serves as a practical example of its utility, and the general principles can be extended to the synthesis of other important heterocyclic scaffolds. Further exploration of the substrate scope and reaction conditions is likely to uncover even more applications for this remarkable photocatalyst.

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